3-methyl-1H-pyrrole-2-carboxylic Acid
Overview
Description
“3-methyl-1H-pyrrole-2-carboxylic Acid” is a chemical compound with the molecular formula C6H7NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “3-methyl-1H-pyrrole-2-carboxylic Acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group attached to the second carbon atom in the ring . The third carbon atom in the ring is substituted with a methyl group .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Scientific Research Applications
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Pharmaceutical Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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Synthesis of Diversely Functionalized Pyrroles
- Ethyl-3-(allylamino)-3-phenylacrylate was treated with palladium catalyst under mild conditions in presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .
- Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .
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Fungicides and Antibiotics
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Anti-Inflammatory and Cholesterol Reducing Drugs
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Antitumor Agents
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Synthesis of Cholecystokinin Antagonists and Benzopyran Antihypertensives
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HIV Inhibitors
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Organic Synthesis
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Nanotechnology and Polymers
- Carboxylic acids, including pyrrole-2-carboxylic acid, have applications in different areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
Future Directions
The future directions in the study of “3-methyl-1H-pyrrole-2-carboxylic Acid” and other pyrrole derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of natural sources and biological functions of pyrrole derivatives, they could be of interest in the development of new pharmaceuticals and other chemical products .
properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHOQIKHMTVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427988 | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
90724-57-5 | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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